bk-MDDMA (hydrochloride)

Description

Nomenclature and Classification within Psychoactive Substance Research

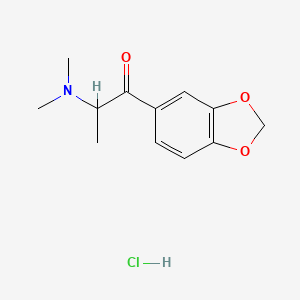

bk-MDDMA is recognized by several synonyms, including Dimethylone (B12757972) and β-keto Methylenedioxy Dimethylamphetamine. caymanchem.comcaymanchem.com Its systematic IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one. swgdrug.org The hydrochloride salt form enhances its stability and solubility for research purposes.

The classification of bk-MDDMA is multifaceted:

Phenethylamine (B48288): It possesses the core phenethylamine structure, characterized by a phenyl ring attached to an amino group via a two-carbon chain. caymanchem.combertin-bioreagent.com

Amphetamine: The presence of a methyl group on the alpha-carbon of the propane (B168953) chain aligns it with the substituted amphetamine family. caymanchem.combertin-bioreagent.com

Cathinone (B1664624): The defining feature of bk-MDDMA is the ketone group at the beta-position of the phenethylamine backbone, which classifies it as a synthetic cathinone. caymanchem.combertin-bioreagent.comeuropa.eu This β-keto group makes it a structural analog of other cathinones. europa.eunih.gov

This triple classification highlights its complex structure and suggests a pharmacological profile that may share characteristics with stimulants like amphetamines and other psychoactive cathinones. caymanchem.combertin-bioreagent.comatrainceu.com

Table 1: Chemical and Physical Properties of bk-MDDMA (hydrochloride)

| Property | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, monohydrochloride |

| Synonyms | Dimethylone, β-keto Methylenedioxy Dimethylamphetamine |

| Molecular Formula | C₁₂H₁₅NO₃ • HCl |

| Molecular Weight | 257.7 g/mol |

| CAS Number | 109367-07-9 |

| Appearance | White crystalline solid |

| Source: caymanchem.combioscience.co.ukcaymanchem.comswgdrug.orglgcstandards.com |

Historical Context of Research into Beta-Keto Amphetamines

The investigation of beta-keto amphetamines, or synthetic cathinones, is rooted in the study of naturally occurring stimulants. The parent compound, cathinone, is the primary psychoactive alkaloid in the khat plant (Catha edulis), which has a long history of use in East Africa and the Arabian Peninsula. umontpellier.frwikipedia.org The first synthesis of a cathinone derivative dates back to 1929. umontpellier.fr

The emergence of synthetic cathinones as a distinct class of compounds for research and, illicitly, for recreational use, began in the early 21st century. acs.org These substances were often designed to circumvent existing drug laws. dea.gov Methylone (bk-MDMA), a close structural analog of bk-MDDMA, was first synthesized in 1996 with potential antidepressant applications but was never commercialized for therapeutic use. dea.govfrontiersin.org It later appeared on the illicit market in the Netherlands in 2004. frontiersin.org The rise in the appearance of various beta-keto amphetamines in forensic samples spurred significant research into their detection, metabolism, and pharmacology. nih.gov

Significance of bk-MDDMA (hydrochloride) for Scientific Investigation

The primary significance of bk-MDDMA (hydrochloride) lies in its utility as an analytical reference standard in forensic laboratories. caymanchem.combioscience.co.ukbertin-bioreagent.com Its availability allows for the accurate identification and quantification of the substance in seized materials. bertin-bioreagent.com

Furthermore, studying bk-MDDMA contributes to a broader understanding of the structure-activity relationships of synthetic cathinones. acs.org By comparing its pharmacological and toxicological profile to its non-keto analog, MDMA, and other related cathinones like methylone and ethylone, researchers can elucidate how the presence and position of specific functional groups influence the compound's interaction with monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin). nih.govacs.org This research is crucial for predicting the potential effects of newly emerging synthetic drugs. nih.gov

Overview of Research Trajectories on Analogous Compounds

Research on compounds analogous to bk-MDDMA has followed several key trajectories:

Pharmacology and Mechanism of Action: Studies on synthetic cathinones have revealed that they generally act as psychomotor stimulants by increasing extracellular levels of monoamine neurotransmitters. nih.govnih.gov They achieve this by either blocking the reuptake of these neurotransmitters, similar to cocaine, or by promoting their release, similar to amphetamine. acs.orgnih.gov Research on methylone (bk-MDMA) shows it acts as a non-selective inhibitor of dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters, and also evokes their release. frontiersin.org

Metabolism: Investigations into the metabolism of beta-keto amphetamines, such as mephedrone (B570743), have identified common metabolic pathways. nih.gov These include N-demethylation, reduction of the keto group to a hydroxyl group, and oxidation of the phenyl ring. europa.eunih.gov Understanding these pathways is vital for developing effective toxicological screening methods. nih.gov

Behavioral Studies: Animal studies are used to characterize the effects of these compounds. For example, locomotor activity studies in rats and mice have been conducted on dimethylone (bk-MDDMA), showing it produces dose-dependent increases in activity. nih.gov Drug discrimination studies help to compare the subjective effects of new compounds to well-known substances like cocaine, methamphetamine, or MDMA. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMQTJLQSAOBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347814 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109367-07-9 | |

| Record name | Dimethylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109367079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEG3NSV0FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Bk Mddma Hydrochloride

Synthetic Pathways and Precursor Chemistry

The synthesis of bk-MDDMA (hydrochloride) is rooted in the broader chemistry of β-keto phenethylamines, commonly known as synthetic cathinones. The elaboration of its specific molecular structure involves targeted modifications of precursor compounds and culminates in the formation of a stable hydrochloride salt.

Common Synthetic Routes for β-Keto Phenethylamines

Synthetic cathinones, the class of compounds to which bk-MDDMA belongs, are β-keto analogues of corresponding phenethylamines. europa.eunih.gov Their synthesis generally follows established organic chemistry pathways that can be adapted to produce a wide array of derivatives.

A prevalent method begins with a suitable ketone precursor, which can be synthesized through reactions like Friedel-Crafts acylation or by reacting an arylnitrile with a Grignard reagent followed by hydrolysis. acs.org This ketone then undergoes α-bromination, typically using bromine in the presence of a catalyst like aluminum trichloride, to yield a reactive α-bromoketone intermediate. acs.org The final step involves a nucleophilic substitution reaction where this intermediate is treated with a specific amine to form the desired synthetic cathinone (B1664624). acs.org

An alternative approach involves the oxidation of corresponding precursor alcohols, such as ephedrine (B3423809) or pseudoephedrine derivatives. europa.eu For instance, methcathinone (B1676376) can be synthesized by the oxidation of ephedrine using an oxidizing agent like potassium permanganate. europa.eu This highlights that the choice of synthetic route can often depend on the availability of specific starting materials.

| Synthetic Route | Key Steps | Precursor Type |

| From Ketones | 1. Ketone synthesis (e.g., Friedel-Crafts acylation) 2. α-Bromination 3. Nucleophilic substitution with an amine | Substituted Propiophenones |

| From Alcohols | 1. Oxidation of a β-amino alcohol | Ephedrine analogues |

Modification of Precursor Compounds for bk-MDDMA (hydrochloride) Elaboration

The synthesis of bk-MDDMA, which is chemically named 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-1-propanone, follows the general principles of cathinone synthesis, starting from a specific precursor. caymanchem.comcaymanchem.com

The primary starting material is 3,4-methylenedioxypropiophenone, also known as 1-(1,3-benzodioxol-5-yl)-1-propanone (B131744) (MDP1P). bbgate.combbgate.com The synthesis proceeds via two main steps:

Bromination: The MDP1P is brominated at the alpha-position (the carbon adjacent to the carbonyl group) to form the intermediate 2-bromo-3,4-methylenedioxypropiophenone. bbgate.combbgate.com This reaction creates a reactive electrophilic center.

Amination: The bromo-intermediate is then reacted with dimethylamine (B145610). The dimethylamine acts as a nucleophile, displacing the bromide ion to form the bk-MDDMA free base. smolecule.com

This pathway is analogous to the synthesis of the related compound methylone (bk-MDMA), where methylamine (B109427) is used in the final step instead of dimethylamine. bbgate.combbgate.com

Synthesis of the Hydrochloride Salt

Synthetic cathinones are typically converted to their hydrochloride salts to enhance stability and facilitate handling, as the free base forms can be less stable. europa.euacs.org The conversion of bk-MDDMA free base to its hydrochloride salt is a standard acid-base reaction.

This is generally achieved by dissolving the synthesized free base in a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether, and then introducing hydrochloric acid. forensics.org.mysafrole.com This can be done by bubbling anhydrous hydrogen chloride gas through the solution or by adding a solution of hydrochloric acid in a solvent like acetone. forensics.org.mysafrole.com The resulting bk-MDDMA hydrochloride precipitates as a crystalline solid, which can then be isolated by filtration. southernforensic.org

Stereochemical Considerations in Synthesis

The molecular structure of bk-MDDMA features a chiral center at the C2 position of the propanone chain, the carbon atom bonded to the dimethylamino group. caymanchem.com Consequently, the compound can exist as a pair of enantiomers: (R)-bk-MDDMA and (S)-bk-MDDMA.

When synthesized using the common pathways described above from achiral precursors (like MDP1P), the product is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. southernforensic.org This is because the key amination step does not differentiate between the two faces of the planar carbonyl group in the precursor stages.

Achieving a stereoselective synthesis to produce a single enantiomer would require more specialized techniques. These could include:

Using a chiral precursor, a strategy employed in the synthesis of other cathinones from optically active ephedrine isomers. europa.eu

Employing chiral auxiliaries or catalysts during the synthesis to direct the reaction towards one specific enantiomer.

Resolution of the final racemic mixture, a process of separating the two enantiomers.

For the related compound MDMA, enantiopure synthesis has been achieved through methods such as the ring-opening of homochiral N-tosylaziridines, demonstrating that stereocontrolled synthesis is feasible within this class of compounds. publish.csiro.au

Impurities and By-products in Synthetic Preparations

The synthesis of bk-MDDMA can result in the formation of various impurities and by-products, the profile of which can depend heavily on the reaction conditions, purity of precursors, and purification methods. smolecule.com The analysis of these impurities is a key aspect of chemical profiling, which can sometimes help in identifying the synthetic route used. mdma.chresearchgate.net

Potential impurities in a batch of bk-MDDMA could include:

Unreacted Precursors: Residual starting material such as 3,4-methylenedioxypropiophenone (MDP1P). researchgate.net

Intermediates: Traces of the 2-bromo-3,4-methylenedioxypropiophenone intermediate if the amination reaction did not go to completion.

Side-Reaction Products: By-products can arise from unintended reactions. For example, impurities found in the synthesis of the related compound MDMA include 1-(3,4-methylenedioxyphenyl)-1,2-propanedione, which could potentially form under certain oxidative conditions. researchgate.net

Dimerization Products: Cathinone itself is known to be unstable and can form dimers. wikipedia.org While N-alkylation, as in bk-MDDMA, generally increases stability, the potential for dimerization or other degradation products, especially under non-ideal storage conditions, cannot be entirely ruled out. europa.eu

Chemical Reactivity and Functional Group Analysis

The chemical behavior of bk-MDDMA is dictated by the functional groups present in its structure: a phenyl ring with a methylenedioxy substituent, a ketone group, and a tertiary amine. smolecule.com

| Functional Group | Chemical Property/Reactivity |

| β-Keto Group | This group is a primary site of reactivity. It can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. smolecule.comsafrole.com |

| Dimethylamino Group | This tertiary amine imparts basic properties to the molecule, allowing it to form acid addition salts, such as the hydrochloride salt. southernforensic.org |

| 1,3-Benzodioxole Moiety | The methylenedioxy ring is generally stable but can be a site of metabolic modification in biological systems. nih.gov |

The characterization and analysis of bk-MDDMA rely on modern spectroscopic techniques. Methods such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure, identify functional groups, and detect any impurities. southernforensic.org

Pharmacological Mechanisms and Receptor Interactions of Bk Mddma Hydrochloride

In Vitro Characterization of Monoamine Transporter Interactions

The primary mechanism of action for many synthetic cathinones involves the modulation of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.gov Dimethylone's activity at these sites distinguishes it from its structural relatives. The presence of a tertiary amine (N,N-dimethyl group) in dimethylone (B12757972) is thought to confer more potent transporter-blocking properties compared to compounds with primary or secondary amines. researchgate.net

In vitro studies using synaptosomes have shown that dimethylone (bk-MDDMA) inhibits neurotransmitter uptake at DAT, SERT, and NET with micromolar potencies. nih.gov There are, however, some conflicting reports in the literature regarding its precise activity. For instance, one study identified dimethylone as an uptake inhibitor at both DAT and SERT, whereas another reported uptake inhibition activity only at DAT. nih.gov

Dimethylone demonstrates inhibitory effects on the serotonin transporter. nih.gov However, its potency as a SERT-mediated releasing agent is reported to be very low. nih.gov This suggests a primary mechanism of reuptake inhibition rather than substrate-induced efflux, which is a key distinction from the action of MDMA.

Dimethylone acts as an inhibitor of the dopamine transporter. nih.govnih.gov Studies indicate it has a minimal effect on inducing neurotransmitter release from DAT, with some research finding it does not produce monoamine release at all. nih.govnih.gov

Similar to its effects on DAT, dimethylone inhibits the norepinephrine transporter and has a minimal effect on inducing NET-mediated neurotransmitter release. nih.gov

A key aspect of dimethylone's pharmacological profile is its function primarily as a monoamine reuptake inhibitor, rather than a releasing agent. nih.govnih.gov This contrasts sharply with compounds like MDMA and methylone, which are potent substrate-type releasers that reverse the normal direction of transporter flow. usdoj.govwikipedia.org Research indicates that dimethylone has very low potency for inducing release via SERT and minimal to no releasing effect at DAT and NET. nih.govnih.gov This profile aligns with structure-activity relationships for synthetic cathinones, where tertiary amine substitutions often lead to compounds that act as transporter blockers instead of substrates. researchgate.net

| Transporter | Uptake Inhibition | Neurotransmitter Release |

|---|---|---|

| SERT | Inhibitor (micromolar potency) nih.gov | Very low potency releaser nih.gov |

| DAT | Inhibitor (micromolar potency) nih.govnih.gov | Minimal to no release nih.govnih.gov |

| NET | Inhibitor (micromolar potency) nih.gov | Minimal release nih.gov |

Serotonin Receptor Subtype Binding and Functional Activity (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

Detailed in vitro data characterizing the binding affinities and functional activity of dimethylone (bk-MDDMA) at serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C, are not extensively available in the reviewed scientific literature. Research has predominantly focused on its interactions with monoamine transporters.

Comparative Pharmacodynamics with Structurally Related Compounds (e.g., MDMA, Methylone)

The pharmacodynamics of dimethylone differ significantly from its close structural analogs, MDMA and methylone, primarily due to its mechanism at monoamine transporters. While all three compounds interact with SERT, DAT, and NET, the nature of this interaction varies.

MDMA and methylone are classified as mixed reuptake inhibitors and releasing agents. usdoj.govwikipedia.org They function as transporter substrates, causing a robust, non-vesicular release of monoamines, particularly serotonin. usdoj.govwikipedia.org In contrast, dimethylone is characterized primarily as a reuptake inhibitor with weak or negligible activity as a releaser. nih.govnih.gov This distinction is largely attributed to the N,N-dimethyl substitution in dimethylone versus the N-methyl group in MDMA and methylone. researchgate.net

In vitro studies comparing methylone and MDMA show that methylone has a similar mechanism of action but is generally less potent at all three monoamine transporters. nih.govfrontiersin.org Methylone displays about a three-fold lower affinity for SERT compared to MDMA, while their affinities for DAT and NET are more similar. wikipedia.org In human cell lines, MDMA was found to be a more potent inhibitor of SERT, while mephedrone (B570743) (a compound related to methylone) was more potent at DAT. meduniwien.ac.at Despite these differences in mechanism, animal studies show that dimethylone fully substitutes for the discriminative stimulus effects of MDMA, indicating some overlap in their perceived effects. nih.gov

| Compound | Primary Mechanism at SERT | Primary Mechanism at DAT | Primary Mechanism at NET |

|---|---|---|---|

| Dimethylone (bk-MDDMA) | Inhibitor / Very Weak Releaser nih.gov | Inhibitor / No Releaser nih.govnih.gov | Inhibitor / No Releaser nih.gov |

| Methylone (bk-MDMA) | Releaser / Inhibitor usdoj.govwikipedia.org | Releaser / Inhibitor usdoj.govwikipedia.org | Releaser / Inhibitor usdoj.govwikipedia.org |

| MDMA | Releaser / Inhibitor usdoj.govnih.gov | Releaser / Inhibitor usdoj.govnih.gov | Releaser / Inhibitor usdoj.govnih.gov |

Neuropharmacological Assessment in Preclinical Models (non-human in vivo)

Preclinical evaluation in non-human, in vivo models is critical for characterizing the neuropharmacological profile of novel psychoactive substances like bk-MDDMA (hydrochloride), also known as dimethylone. These studies provide foundational knowledge on how the compound affects brain chemistry and neuronal circuits, which in turn influences behavior.

Research into the direct effects of bk-MDDMA on neurotransmitter levels in specific brain regions of living animal models is still developing. However, its classification as a substituted cathinone (B1664624) and its structural similarity to compounds like MDMA and methylone provide a basis for its expected mechanism of action. smolecule.comcaymanchem.com Studies suggest that bk-MDDMA likely acts in a manner similar to MDMA and methamphetamine, which are known to increase the levels of key neurotransmitters such as dopamine and serotonin in the brain. smolecule.com This action is believed to be responsible for its stimulant and potential mood-altering effects. smolecule.com

The primary mechanism for this increase is thought to involve the monoamine transporters. nih.gov In vitro studies using human cell lines expressing these transporters have provided insights. For instance, at the human serotonin transporter (hSERT), bk-MDDMA has been observed to induce a small block of the endogenous leak current. nih.gov It is hypothesized that, like related compounds, bk-MDDMA inhibits the reuptake of monoamines such as serotonin, dopamine, and norepinephrine, and may also promote their release from presynaptic terminals. smolecule.comnih.gov This dual action would lead to a significant accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing signaling in brain circuits associated with mood, reward, and activity. smolecule.comnih.govdrugfreect.org While direct in vivo microdialysis studies detailing the precise magnitude and time course of dopamine and serotonin release in brain regions like the nucleus accumbens or prefrontal cortex following bk-MDDMA administration are not extensively detailed in available literature, the compound's profile strongly points towards a significant impact on these monoaminergic systems. smolecule.comnih.govoup.com

The impact of bk-MDDMA on neuronal systems has been evaluated in preclinical models primarily through behavioral assessments, such as locomotor activity and drug discrimination studies. nih.gov These tests help determine the compound's stimulant properties and its similarity to other known substances of abuse. nih.gov

In studies using mice and rats, dimethylone has been shown to increase locomotor activity, which is a common indicator of a substance's stimulant effect on the central nervous system. nih.gov This effect is typically dose-dependent. nih.gov Research comparing dimethylone to other novel synthetic cathinones found that it reliably produced locomotor stimulation. nih.gov

Drug discrimination studies are a key tool for understanding the subjective effects of a compound. In these paradigms, animals are trained to recognize the internal state produced by a specific drug (e.g., methamphetamine or MDMA) and respond accordingly to receive a reward. When a new compound is tested, its ability to "substitute" for the training drug indicates a similar neuropharmacological mechanism and likely similar subjective effects. In such studies, dimethylone has been found to substitute for MDMA in animals. wikipedia.org However, in at least one study, it failed to fully substitute for cocaine, suggesting that while it has stimulant properties, its neurochemical profile may be more akin to that of MDMA than to cocaine. nih.gov This aligns with the understanding that MDMA and its analogues have potent effects on the serotonin system, in addition to their effects on dopamine. nih.govdrugfreect.org

Table 1: Summary of in vivo Neuropharmacological Findings for bk-MDDMA (Dimethylone)

| Assessment Type | Preclinical Model | Key Findings | Inferred Neuronal Impact | Citation(s) |

|---|---|---|---|---|

| Locomotor Activity | Mice and Rats | Produces dose-dependent increases in locomotor activity. | Central nervous system stimulation. | nih.gov |

| Drug Discrimination | Rats | Fully substitutes for MDMA. | Produces subjective effects similar to MDMA, likely involving serotonergic and dopaminergic systems. | nih.gov, wikipedia.org |

| Drug Discrimination | Rats | Fails to fully substitute for cocaine. | Subjective effects are distinct from those of cocaine, potentially due to a different balance of dopamine and serotonin activity. | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| bk-Methylenedioxy-N,N-dimethylamphetamine | bk-MDDMA, Dimethylone |

| 3,4-methylenedioxymethamphetamine | MDMA |

| Methylone | bk-MDMA |

| Methamphetamine | - |

| Cocaine | - |

| Serotonin | 5-HT |

| Dopamine | DA |

Metabolism and Biotransformation Pathways of Bk Mddma Hydrochloride

Phase I Metabolic Transformations

The initial phase of bk-MDDMA metabolism involves several key enzymatic reactions designed to increase the compound's polarity. These transformations are common for beta-keto amphetamine derivatives and are primarily catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. nih.gov The main pathways include O-demethylenation, N-demethylation, and the reduction of the beta-keto group.

O-Demethylenation Reactions

A significant metabolic pathway for compounds containing a methylenedioxy bridge, such as bk-MDDMA, is the cleavage of this ring structure. This reaction, known as O-demethylenation, is catalyzed by CYP450 enzymes and transforms the methylenedioxy group into a more reactive catechol (dihydroxy) intermediate. researchgate.netplos.org This catechol metabolite, 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)propan-1-one, is then susceptible to further metabolic processes, including O-methylation by catechol-O-methyltransferase (COMT) to form methoxy-hydroxy metabolites or direct entry into Phase II conjugation pathways. nih.gov For structurally similar cathinones, demethylenation is often a major metabolic route. oup.commdpi.com

N-Demethylation Processes

N-demethylation is a common metabolic reaction for many drugs and xenobiotics that contain N-alkyl groups. mdpi.comsemanticscholar.org In the case of bk-MDDMA, which possesses a dimethylamino moiety, this process occurs sequentially. The initial N-demethylation, mediated by CYP450 enzymes, removes one methyl group to yield the secondary amine metabolite, bk-MDMA (methylone). oup.com A subsequent N-demethylation step can then convert bk-MDMA into the primary amine metabolite, 3,4-methylenedioxycathinone (MDC). nih.govnih.gov This stepwise removal of methyl groups introduces polarity and creates sites for further metabolic reactions. Studies on analogous compounds like mephedrone (B570743) have confirmed N-demethylation to the primary amine as a key metabolic step. nih.govresearchgate.net

Beta-Keto Group Reduction

The reduction of the beta-keto functional group is a characteristic metabolic pathway for synthetic cathinones. nih.govresearchgate.net This biotransformation converts the ketone on the beta-carbon of the alkyl side chain into a secondary alcohol, yielding the corresponding amino alcohol metabolite. For bk-MDDMA, this reaction would produce 1-(1,3-benzodioxol-5-yl)-1-hydroxy-2-(dimethylamino)propane. This reduction significantly increases the polarity of the molecule and introduces a hydroxyl group that can readily undergo Phase II conjugation. kcl.ac.uk

Involvement of Cytochrome P450 Enzymes

The Phase I metabolism of bk-MDDMA is heavily dependent on the superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP450) enzymes, located primarily in the liver. nih.gov Based on extensive research into the metabolism of the structurally similar compound MDMA, several specific CYP450 isoenzymes are implicated. CYP2D6 is the key enzyme responsible for the primary O-demethylenation pathway. plos.orgnih.govresearchgate.net Other isoenzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4, also contribute to both O-demethylenation and N-demethylation reactions. scielo.brtbzmed.ac.irnih.gov The specific contributions of each enzyme can vary, leading to inter-individual differences in metabolic profiles.

Table 1: Key Phase I Metabolic Reactions of bk-MDDMA and Involved Enzymes

| Metabolic Reaction | Parent Compound | Key Metabolite(s) | Primary Enzyme System |

|---|---|---|---|

| O-Demethylenation | bk-MDDMA | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)propan-1-one | CYP450 (esp. CYP2D6) |

| N-Demethylation (1st) | bk-MDDMA | bk-MDMA (Methylone) | CYP450 |

| N-Demethylation (2nd) | bk-MDMA | MDC (3,4-methylenedioxycathinone) | CYP450 |

| Beta-Keto Reduction | bk-MDDMA | 1-(1,3-benzodioxol-5-yl)-1-hydroxy-2-(dimethylamino)propane | Carbonyl Reductases |

Phase II Conjugation Pathways

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyl and catechol moieties, undergo Phase II conjugation reactions. nih.gov These pathways involve the attachment of endogenous, water-soluble molecules, which further increases the polarity of the metabolites and facilitates their elimination from the body, primarily via urine. nottingham.ac.uk The most prominent conjugation reactions for the metabolites of bk-MDDMA and similar compounds are glucuronidation and sulfation. uomus.edu.iq

Glucuronidation: The hydroxylated metabolites, such as the catechol formed from O-demethylenation and the alcohol from beta-keto reduction, are conjugated with glucuronic acid. This reaction is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs).

Sulfation: The same hydroxylated metabolites can also be conjugated with a sulfonate group, a reaction mediated by sulfotransferases (SULTs).

For MDMA, it has been shown that over 90% of its primary hydroxylated metabolites are excreted as glucuronide and sulfate (B86663) conjugates, with sulfates often being present in higher concentrations. gtfch.orgresearchgate.net These conjugated products are biologically inactive and readily excretable. uomus.edu.iq

Metabolite Identification and Characterization in Biological Matrices

The identification of bk-MDDMA and its metabolites in biological samples such as urine and blood is crucial for both clinical and forensic toxicology. mdpi.com Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for detecting and quantifying these compounds. nih.govoup.comresearchgate.net

Based on the established metabolic pathways for related cathinones, a range of metabolites for bk-MDDMA can be predicted and targeted for analysis in biological fluids. nih.gov Urine analysis typically reveals a complex mixture of the parent drug and its various Phase I and Phase II metabolites. nih.govresearchgate.net Studies on methylone (bk-MDMA) have identified its O-demethylenated and subsequently O-methylated metabolite (HMMC) as the predominant metabolite in blood and plasma. nih.gov

Table 2: Predicted Metabolites of bk-MDDMA in Biological Samples

| Metabolite Type | Specific Metabolite Name | Precursor Pathway |

|---|---|---|

| Phase I | bk-MDMA (Methylone) | N-Demethylation |

| Phase I | 3,4-Methylenedioxycathinone (MDC) | N-Demethylation (x2) |

| Phase I | 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)propan-1-one | O-Demethylenation |

| Phase I | 1-(4-hydroxy-3-methoxyphenyl)-2-(dimethylamino)propan-1-one | O-Demethylenation followed by O-methylation |

| Phase I | 1-(1,3-benzodioxol-5-yl)-1-hydroxy-2-(dimethylamino)propane | Beta-Keto Reduction |

| Phase II | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

| Phase II | Sulfate conjugates of hydroxylated metabolites | Sulfation |

In Vitro Metabolic Studies

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the primary metabolic pathways of cathinone (B1664624) derivatives. For compounds structurally similar to bk-MDDMA, such as methylone, the key enzymatic system responsible for metabolism is the cytochrome P450 (CYP) family of enzymes.

Research has identified that the metabolism of methylone is primarily mediated by the CYP2D6 isoenzyme, with minor contributions from CYP1A2, CYP2B6, and CYP2C19. legal-high-inhaltsstoffe.de The main phase I metabolic reactions observed include N-dealkylation, β-ketone reduction, and demethylenation of the methylenedioxy ring. nih.gov

N-dealkylation of bk-MDDMA would theoretically proceed via N-demethylation to first form methylone (bk-MDMA) and subsequently to its primary amine, methylenedioxycathinone (MDC). Another major pathway is the opening of the methylenedioxy ring (demethylenation), which leads to the formation of catechol-type metabolites. nih.gov These catechols are then typically subject to O-methylation by catechol-O-methyltransferase (COMT) to form more stable methoxy (B1213986) derivatives. For instance, the demethylenation of methylone leads to 3,4-dihydroxy-N-methylcathinone (HHMC), which is then O-methylated to 4-hydroxy-3-methoxy-N-methylcathinone (HMMC). mdpi.com Additionally, the β-keto group of these cathinones can be reduced to the corresponding alcohol, forming amino alcohol metabolites. legal-high-inhaltsstoffe.de

The table below summarizes the primary metabolic pathways identified in in vitro studies of structurally similar cathinones.

| Metabolic Pathway | Resulting Metabolite Type | Key Enzymes Involved |

| N-Dealkylation | Primary and secondary amines | Cytochrome P450 (CYP) |

| β-Ketone Reduction | Amino alcohols | Carbonyl reductases |

| Demethylenation | Catechols | Cytochrome P450 (CYP) |

| O-Methylation | Hydroxy-methoxy derivatives | Catechol-O-methyltransferase (COMT) |

In Vivo Metabolic Studies in Animal Models

In vivo studies in animal models, predominantly rats, have provided valuable data on the pharmacokinetics and metabolic fate of methylone, which serves as a proxy for bk-MDDMA. Following administration in rats, methylone is extensively metabolized. nih.gov

The primary phase I metabolites identified in rat plasma and urine are consistent with the in vitro findings and include 3,4-methylenedioxycathinone (MDC) through N-demethylation, and 3,4-dihydroxy-N-methylcathinone (HHMC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) via demethylenation and subsequent O-methylation. nih.govnih.gov Studies have shown that HMMC is a predominant metabolite found in the blood and plasma of both rats and humans. nih.gov

Pharmacokinetic analyses in rats have demonstrated that methylone and its N-demethylated metabolite, MDC, exhibit rapid absorption and elimination. nih.govnih.gov In contrast, the hydroxylated metabolites, HHMC and HMMC, tend to appear later and have a longer elimination half-life. nih.govnih.gov This suggests that the metabolic conversion process influences the duration of exposure to different active moieties.

The following table presents pharmacokinetic parameters for methylone and its major metabolites observed in male Sprague-Dawley rats following subcutaneous administration.

| Compound | Tmax (Time to Peak Concentration) | t1/2 (Elimination Half-Life) |

| Methylone | 15-45 minutes | 60-90 minutes |

| MDC | 15-45 minutes | 60-90 minutes |

| HHMC | 60-120 minutes | 120-180 minutes |

| HMMC | 60-120 minutes | 120-180 minutes |

Data derived from studies on methylone in rats. nih.govnih.gov

It is important to note that while these findings for methylone provide a strong basis for understanding the metabolism of bk-MDDMA, the presence of a dimethylamino group in bk-MDDMA may influence the rate and preference of certain metabolic pathways. Further research specifically on bk-MDDMA is necessary to confirm these metabolic routes and to quantify the resulting metabolites.

Analytical Methodologies for the Identification and Quantification of Bk Mddma Hydrochloride

Chromatographic Techniques

Chromatography is a fundamental tool for separating bk-MDDMA from complex matrices. When paired with mass spectrometry, it provides a powerful method for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and thermally stable compounds like bk-MDDMA. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification.

For the analysis of bk-MDDMA, the sample is typically diluted and may be extracted into a suitable solvent like chloroform. The GC is operated in split mode with a capillary column, such as a DB-1 MS or equivalent. Helium is commonly used as the carrier gas. The mass spectrometer is operated in scan mode, acquiring data over a mass range of approximately 30-550 atomic mass units (amu). swgdrug.org The electron ionization (EI) mass spectrum of bk-MDDMA's free base shows a molecular ion peak at m/z 221. smolecule.com

A study detailing the GC-MS analysis of several synthetic cathinones, including compounds structurally related to bk-MDDMA, demonstrated the effectiveness of this technique for their identification in urine samples after solid-phase extraction and derivatization. nih.govoup.com This highlights the applicability of GC-MS in forensic toxicology for detecting bk-MDDMA and its analogs.

| Parameter | Condition |

|---|---|

| Instrument | Agilent gas chromatograph with MS detector |

| Column | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 30.0 min |

| Injection | 1 µL, Split Ratio = 25:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 10.053 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are powerful techniques for analyzing non-volatile and thermally labile compounds. These methods are particularly useful for the direct analysis of bk-MDDMA in biological fluids with minimal sample preparation.

In a study involving the analysis of seized MDMA/NPS mixtures, UHPLC-MS was used to identify and quantify various compounds, including bk-MDDMA (referred to as N,N-dimethyl-3,4-methylenedioxyamphetamine). rsc.orgrsc.org The separation is achieved on a liquid chromatography column, and the eluent is introduced into a mass spectrometer, often equipped with an electrospray ionization (ESI) source. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. This technique is invaluable for the analysis of complex mixtures and trace amounts of substances.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of bk-MDDMA, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. For bk-MDDMA, ¹H NMR and ¹³C NMR spectra are used to confirm the presence and connectivity of all atoms in the molecule.

In a typical ¹H NMR spectrum of bk-MDDMA in deuterium (B1214612) oxide (D₂O), distinct signals corresponding to the aromatic protons, the methylenedioxy protons, the methine proton, and the N,N-dimethyl and alpha-methyl protons can be observed. swgdrug.orgrsc.orgrsc.org Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. Quantitative NMR (qNMR) has also been developed as a robust method for the quantification of seized drug samples, including those containing bk-MDDMA, often using an internal standard like maleic acid. rsc.orgrsc.org

| Parameter | Condition |

|---|---|

| Instrument | Varian Mercury 400 MHz NMR spectrometer |

| Solvent | D₂O with TSP as reference |

| Spectral Width | -3 ppm to 13 ppm |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for its identification. The FT-IR spectrum of bk-MDDMA (hydrochloride) is typically recorded using an attenuated total reflectance (ATR) attachment. swgdrug.org Key vibrational bands in the spectrum correspond to functional groups present in the molecule, such as the carbonyl (C=O) stretch, aromatic C-H stretches, and C-O stretches of the methylenedioxy group.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. Raman spectroscopy is particularly useful for identifying compounds in solid form with minimal sample preparation. kent.ac.uk While specific Raman data for bk-MDDMA is not as widely published as for its analog MDMA, the technique has been shown to be effective for the rapid identification and composition profiling of seized ecstasy tablets, which often contain related compounds. nih.gov The Raman spectrum of bk-MDDMA would be expected to show characteristic bands corresponding to its molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used for the identification and quantification of certain chemical compounds. The method is based on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. For synthetic cathinones like bk-MDDMA, the presence of a benzene (B151609) ring and a carbonyl group provides the necessary chromophores for UV absorption.

The UV spectrum of bk-MDDMA (hydrochloride) in methanol (B129727) exhibits characteristic absorption maxima (λmax) at 235, 282, and 320 nm. caymanchem.com These peaks correspond to the electronic transitions within the molecule and provide a spectral fingerprint that can aid in its identification. While UV-Vis spectroscopy is a valuable screening tool, it is generally not considered a confirmatory method on its own due to its limited specificity. Different compounds with similar chromophores can produce overlapping spectra.

In forensic and analytical contexts, UV-Vis spectrophotometry is often used as a quantitative method after a qualitative identification has been made using a more specific technique like mass spectrometry. For instance, the technique has been successfully developed and validated for the quantification of the structurally related compound 3,4-methylenedioxymethamphetamine (MDMA) in seized tablets. The methodology involves creating a calibration curve from standard solutions of known concentrations to determine the concentration of the analyte in an unknown sample.

The table below summarizes the reported UV absorption maxima for bk-MDDMA (hydrochloride).

Table 1: UV Absorption Maxima for bk-MDDMA (hydrochloride)

| Wavelength (λmax) |

|---|

| 235 nm |

| 282 nm |

| 320 nm |

Data sourced from Cayman Chemical caymanchem.com

Challenges in Analytical Characterization of Novel Psychoactive Substances and Analogs

The rapid and continuous emergence of Novel Psychoactive Substances (NPS) presents significant analytical challenges for forensic, clinical, and research laboratories. oup.com The difficulties in identifying and characterizing these substances stem from several key factors:

Pace of Emergence and Structural Diversity: New NPS molecules appear on the market faster than analytical protocols can be developed and validated for their detection. brjac.com.br Clandestine chemists frequently modify the chemical structures of existing controlled substances to circumvent drug laws, leading to a vast and ever-changing landscape of analogs. clinicallab.com This chemical diversity, which includes numerous isomers, makes it difficult to develop specific tests for each new compound. clinicallab.com Synthetic cathinones, for example, represent a large and structurally diverse class of NPS. unodc.org

Lack of Reference Materials: A primary obstacle in the correct identification of NPS is the lack of certified reference standards. brjac.com.brclinicallab.com These standards are essential for validating analytical methods and confirming the identity of an unknown substance by comparing its analytical data (e.g., mass spectrum, retention time) to that of a known, pure standard. unodc.org Acquiring or synthesizing reference standards for every new NPS that emerges is often not feasible or cost-effective. clinicallab.com

Limitations of Screening Tests: Initial screening methods, such as immunoassays or presumptive color tests, are often unreliable for NPS. brjac.com.brclinicallab.com These tests are typically designed to detect traditional drugs of abuse and may not cross-react with the novel structures of NPS, leading to false-negative results. clinicallab.com Conversely, cross-reactivity can also occur, resulting in false positives. brjac.com.brclinicallab.com

Complexity of Sample Matrices: NPS are found in a wide variety of forms, including powders, pills, liquids, and herbal blends, which can complicate the sample preparation and extraction process required for analysis. clinicallab.com Furthermore, identifying NPS and their metabolites in biological samples (e.g., blood, urine) is another significant challenge, as there is often a lack of awareness or data regarding the metabolites that are generated in vivo. thepoisonjournal.com

Isomer Differentiation: Many NPS exist as structural isomers (e.g., positional isomers), which can have identical molecular weights and similar fragmentation patterns in mass spectrometry, making them difficult to distinguish without specific analytical methods and reference standards for each isomer. clinicallab.com

These challenges necessitate the constant adaptation of current analytical methods and the development of new, more agile strategies to keep pace with the evolving NPS market. oup.com

Development of Reference Standards and Analytical Databases

The development and availability of high-quality reference standards and comprehensive analytical databases are critical for addressing the challenges posed by the proliferation of Novel Psychoactive Substances (NPS). brjac.com.brunodc.org These resources are fundamental to the accurate identification and confirmation of NPS in seized materials and biological samples.

A reference standard is a highly characterized and purified chemical substance used as a measurement base. In forensic analysis, it allows laboratories to confirm the identity of a suspected substance by direct comparison of analytical results, such as those obtained from Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). clinicallab.com The lack of affordable and accessible chemical reference standards is a major hurdle in the analysis of synthetic cathinones and other NPS classes. unodc.org Consequently, organizations and commercial entities are actively involved in the synthesis and characterization of reference materials for newly identified NPS to support the forensic and toxicological communities. caymanchem.com This process involves confirming the chemical structure and purity of the material through various analytical techniques. caymanchem.com

To facilitate a rapid response to emerging NPS, collaborations between forensic monitoring organizations and chemical suppliers are essential. For example, the Center for Forensic Science Research & Education (CFSRE) monitors NPS trends and publishes quarterly recommendations for analytical testing scopes, while collaborating with suppliers to ensure the timely provision of necessary analytical reference standards for these emerging threats. caymanchem.com

In addition to physical reference materials, analytical databases are an indispensable tool. These databases, often curated by scientific instrument manufacturers, government agencies, or chemical suppliers, contain analytical data for a wide range of compounds. Spectral libraries, such as a Gas Chromatography-Mass Spectrometry (GC-MS) spectral database, contain the mass spectra of numerous reference standards. caymanchem.com When an unknown sample is analyzed, its resulting spectrum can be compared against the library for a potential match, greatly aiding in its identification. The continuous updating of these databases with data from newly synthesized NPS reference standards is crucial for maintaining their effectiveness in the face of an ever-evolving drug market. clinicallab.comunodc.org

Comparative Research and Analog Studies of Bk Mddma Hydrochloride

Structural and Pharmacological Comparisons with MDMA

The comparison between bk-MDDMA and 3,4-methylenedioxymethamphetamine (MDMA) is fundamental, as bk-MDDMA is a structural derivative.

Structural Comparison bk-MDDMA and MDMA share a common 3,4-methylenedioxy-substituted phenethylamine (B48288) core. However, two critical structural modifications distinguish bk-MDDMA from MDMA:

β-Keto Group: bk-MDDMA possesses a ketone group (=O) on the beta-carbon of the ethylamine (B1201723) side chain. This feature classifies it as a substituted cathinone (B1664624), whereas MDMA, lacking this group, is a substituted amphetamine. nih.govnih.govmdpi.com

N-Alkylation: bk-MDDMA features two methyl groups on its terminal amine (an N,N-dimethyl tertiary amine). caymanchem.comwikipedia.org In contrast, MDMA has only one methyl group (an N-methyl secondary amine).

Pharmacological Comparison These structural differences lead to distinct pharmacological profiles. MDMA is well-characterized as a monoamine transporter substrate, primarily acting as a potent serotonin-releasing agent. nih.gov It binds to the serotonin (B10506) transporter (SERT), as well as dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, and reverses their function to induce neurotransmitter efflux. nih.govnih.gov

Conversely, bk-MDDMA (dimethylone) functions primarily as a monoamine transporter inhibitor. nih.gov Studies using synaptosomes show that it inhibits the uptake of dopamine, serotonin, and norepinephrine with micromolar potencies. nih.gov However, unlike MDMA, it demonstrates minimal efficacy in inducing neurotransmitter release, especially via SERT. nih.gov This suggests that bk-MDDMA acts more like a reuptake inhibitor, similar to cocaine, rather than a releasing agent like MDMA. nih.gov Furthermore, MDMA has a notable affinity for various receptors, including 5-HT2A serotonin receptors, which contributes to its effects. maps.orgjneurosci.org Many substituted cathinones, in contrast, tend to have lower affinities for these receptor sites. nih.gov

| Feature | bk-MDDMA (Dimethylone) | MDMA (Ecstasy) |

| Chemical Class | Substituted Cathinone | Substituted Amphetamine |

| Key Functional Group | β-Keto group present | β-Keto group absent |

| Amine Type | Tertiary (N,N-dimethyl) | Secondary (N-methyl) |

| Primary Mechanism | Monoamine Uptake Inhibitor nih.gov | Monoamine Releasing Agent nih.govnih.gov |

| SERT Interaction | Uptake inhibitor, minimal release nih.gov | Potent substrate and releaser nih.govmaps.org |

| DAT/NET Interaction | Uptake inhibitor nih.gov | Substrate and releaser |

Structural and Pharmacological Comparisons with Methylone

Methylone (bk-MDMA) is the direct β-keto analog of MDMA and is structurally the most proximate compound to bk-MDDMA. wikipedia.orgnih.gov

Structural Comparison The sole structural difference between bk-MDDMA and methylone lies in the N-alkylation. Both are substituted cathinones with a 3,4-methylenedioxy ring and a β-keto group. caymanchem.comwikipedia.org However, methylone is an N-methyl secondary amine, whereas bk-MDDMA is an N,N-dimethyl tertiary amine. caymanchem.com

Pharmacological Comparison Methylone is characterized as a mixed monoamine releasing agent and reuptake inhibitor. wikipedia.org While it is a less potent serotonin releaser than MDMA, it still possesses significant releasing capabilities. nih.govwikipedia.org In comparison to MDMA, methylone has a roughly threefold lower affinity for SERT but a similar affinity for DAT and NET. wikipedia.org

The addition of a second methyl group on the nitrogen atom in bk-MDDMA appears to further diminish its capacity to act as a transporter substrate. While methylone retains some releasing activity, studies on bk-MDDMA indicate it is predominantly an uptake blocker with very low potency for inducing release. nih.gov This aligns with the structure-activity relationship trend where increased steric bulk on the nitrogen atom can shift a compound's activity from a substrate-type releaser towards a pure uptake inhibitor.

| Feature | bk-MDDMA (Dimethylone) | Methylone (bk-MDMA) |

| Chemical Class | Substituted Cathinone | Substituted Cathinone |

| Amine Type | Tertiary (N,N-dimethyl) | Secondary (N-methyl) wikipedia.org |

| Primary Mechanism | Monoamine Uptake Inhibitor nih.gov | Mixed Releaser/Uptake Inhibitor wikipedia.org |

| Releasing Activity | Minimal nih.gov | Moderate, but less than MDMA nih.govwikipedia.org |

Comparison with Other Substituted Cathinones and Phenethylamines

bk-MDDMA belongs to the broader chemical classes of phenethylamines and, more specifically, substituted cathinones. nih.govwikipedia.org Its pharmacological properties are informed by the structure-activity relationships (SAR) within these families.

Structural Context Substituted cathinones are defined by the β-keto phenethylamine backbone. nih.gov Their pharmacological effects are modulated by substitutions at three main positions: the aromatic ring, the alpha-carbon, and the nitrogen terminus. acs.org In bk-MDDMA, the key features are the 3,4-methylenedioxy ring substitution, a methyl group at the alpha-position, and the N,N-dimethyl group.

Pharmacological Structure-Activity Relationships (SAR) The pharmacology of cathinones is heavily influenced by their specific substitutions:

β-Keto Group: The presence of the β-keto group generally reduces a compound's potency as a monoamine releaser compared to its non-keto amphetamine analog. wikipedia.org

Ring Substitutions: The 3,4-methylenedioxy group, as seen in MDMA, methylone, and bk-MDDMA, is often associated with enhanced serotonergic activity. nih.gov

N-Terminal Substitutions: The nature of the substituent on the nitrogen atom is a critical determinant of the mechanism of action. Cathinones with small alkyl groups (e.g., mephedrone (B570743), methylone) tend to act as transporter substrates (releasers). nih.gov In contrast, those with bulkier substituents, such as the pyrrolidine (B122466) ring found in 3,4-methylenedioxypyrovalerone (MDPV), are potent reuptake inhibitors with little to no releasing activity. nih.gov The N,N-dimethyl group of bk-MDDMA places it in an intermediate position, but its pharmacological profile as a potent uptake inhibitor with minimal releasing action aligns it more closely with the inhibitor subclass. nih.gov

| Compound | Class | N-Substitution | Primary Mechanism |

| bk-MDDMA | Cathinone | N,N-Dimethyl | Uptake Inhibitor nih.gov |

| MDMA | Amphetamine | N-Methyl | Releaser nih.gov |

| Methylone | Cathinone | N-Methyl | Mixed Releaser/Inhibitor wikipedia.org |

| Mephedrone | Cathinone | N-Methyl | Releaser nih.gov |

| MDPV | Cathinone | Pyrrolidinyl | Uptake Inhibitor nih.gov |

Studies on Enantiomeric Differences in Related Compounds' Pharmacology

Like most substituted cathinones, bk-MDDMA possesses a chiral center at the alpha-carbon of its side chain, meaning it exists as a mixture of two enantiomers: (R)-bk-MDDMA and (S)-bk-MDDMA. While specific research separating the enantiomers of bk-MDDMA is limited, extensive studies on related compounds highlight the critical role of stereochemistry in determining pharmacological activity. mdpi.com

MDMA: The enantiomers of MDMA exhibit distinct pharmacological profiles. The (S)-enantiomer possesses a higher affinity for monoamine transporters (SERT, DAT, and NET) and is more potent as a releasing agent. jneurosci.org Conversely, the (R)-enantiomer shows a higher affinity for the 5-HT2A receptor, which is thought to mediate psychedelic effects. jneurosci.org

Substituted Cathinones: Enantioselectivity is a well-documented phenomenon among cathinone derivatives. mdpi.com For many cathinones, the (S)-enantiomer is the more biologically active form. For instance, studies on the potent inhibitors MDPV and α-PVP found that the S-enantiomers displayed greater potency than the R-enantiomers. mdpi.com Similarly, the (S)-enantiomer of mephedrone is reported to be a more potent serotonin releaser than its (R)-counterpart. mdpi.com

These established differences in closely related molecules strongly suggest that the enantiomers of bk-MDDMA would also exhibit distinct potencies and potentially different mechanisms of action at their molecular targets.

| Compound | Enantiomer | Primary Pharmacological Distinction |

| MDMA | (S)-(+) | More potent at monoamine transporters (SERT, DAT, NET) jneurosci.org |

| (R)-(-) | Higher affinity for 5-HT2A receptors jneurosci.org | |

| MDPV / α-PVP | (S) | More potent reinforcer mdpi.com |

| (R) | Less potent reinforcer mdpi.com | |

| Mephedrone | (S) | More potent serotonin releaser mdpi.com |

| (R) | Less potent serotonin releaser |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

| bk-MDDMA / Dimethylone (B12757972) | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)-propan-1-one |

| MDMA / Ecstasy | 3,4-Methylenedioxymethamphetamine |

| Methylone / bk-MDMA | 3,4-Methylenedioxy-N-methylcathinone |

| Mephedrone | 4-Methylmethcathinone |

| MDPV | 3,4-Methylenedioxypyrovalerone |

| α-PVP | α-Pyrrolidinopentiophenone |

| DAT | Dopamine Transporter |

| SERT | Serotonin Transporter |

| NET | Norepinephrine Transporter |

Future Research Directions and Research Gaps Pertaining to Bk Mddma Hydrochloride

Exploration of Novel Synthetic Routes

The development of novel and efficient synthetic methodologies for bk-MDDMA (hydrochloride) is a crucial area for future research. While the compound is available as a reference standard for forensic and research purposes, exploring alternative synthetic pathways could provide more efficient and scalable production methods for research applications. caymanchem.comcaymanchem.com

Future investigations could draw inspiration from the established syntheses of its structural analog, MDMA, which is typically produced from safrole or piperonal. nih.gov For instance, asymmetric synthesis strategies, which have been successfully employed to produce enantiomerically pure MDMA, could be adapted for bk-MDDMA. nih.gov One such approach involves the use of removable chiral auxiliaries in reductive amination reactions. nih.gov Another promising avenue is the nucleophilic ring-opening of homochiral N-tosylaziridines, a method that has yielded enantiopure MDMA with high efficiency and enantiopurity. publish.csiro.au Research into these advanced synthetic techniques could not only improve the availability of bk-MDDMA for scientific study but also facilitate the synthesis of its individual enantiomers, allowing for a more nuanced understanding of their specific biological activities.

Advanced Pharmacological Profiling

A significant gap exists in the comprehensive pharmacological profiling of bk-MDDMA. Preliminary studies suggest it may act as a monoamine releaser or reuptake inhibitor, influencing serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) systems, which is characteristic of many designer drugs. smolecule.com However, a more detailed in vitro and in vivo characterization is necessary to fully elucidate its mechanism of action.

Future research should focus on determining the precise affinity of bk-MDDMA for monoamine transporters (DAT, SERT, NET) and its capacity to induce monoamine release versus inhibiting reuptake. mdpi.comsmw.ch Comparative studies with MDMA and methylone are essential to understand the distinct pharmacological profile imparted by its unique structural features. smolecule.com Investigating its interaction with various neuroreceptors, including adrenergic, serotonergic, histaminergic, and muscarinic receptors, would provide a more complete picture of its pharmacological activity. acs.org Furthermore, exploring its potential as an antidepressant, similar to the initial patent for its analog methylone, could be a valuable area of inquiry. researchgate.netfrontiersin.org

| Research Area | Key Objectives |

| Receptor Binding Assays | Determine the binding affinities of bk-MDDMA at DAT, SERT, and NET. |

| Monoamine Release Assays | Quantify the release of dopamine, serotonin, and norepinephrine induced by bk-MDDMA. |

| In Vivo Microdialysis | Measure extracellular neurotransmitter levels in real-time in animal models. |

| Behavioral Pharmacology | Assess locomotor activity, and other behavioral effects in animal models. frontiersin.org |

In-depth Metabolic Pathway Elucidation

Understanding the metabolic fate of bk-MDDMA is critical for both toxicological assessment and the development of reliable detection methods. The metabolism of synthetic cathinones can be complex, often involving multiple Phase I and Phase II reactions. researchgate.net

Future research should aim to identify the primary metabolic pathways of bk-MDDMA in human and animal models. This would involve incubating the compound with human liver microsomes or hepatocytes to identify the cytochrome P450 (CYP) enzymes responsible for its metabolism. researchgate.netnih.gov Known metabolic pathways for similar compounds like methylone include N-demethylation, aliphatic chain hydroxylation, and oxidative demethylenation followed by conjugation. researchgate.net A key area of investigation would be to determine if bk-MDDMA follows similar biotransformation routes. The development of analytical methods for the direct analysis of conjugate metabolites, without requiring hydrolysis, would also be a significant advancement. vulcanchem.com

| Metabolic Pathway | Potential Reactions | Responsible Enzymes |

| Phase I | N-demethylation, Hydroxylation, Demethylenation | CYP450 isoforms (e.g., CYP2D6, CYP2C19, CYP1A2) researchgate.net |

| Phase II | Glucuronidation, Sulfation | UGTs, SULTs |

Development of Enhanced Analytical and Forensic Techniques for Detection and Differentiation

The continuous emergence of NPS presents a challenge for forensic and clinical toxicology laboratories, necessitating the development of robust and specific analytical methods. researchgate.net While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the detection of synthetic cathinones, further refinement is needed for the specific and sensitive detection of bk-MDDMA and its metabolites in biological matrices. researchgate.netrsc.org

Future research should focus on developing and validating highly sensitive and specific analytical methods for bk-MDDMA. This includes the creation of certified reference materials for the compound and its major metabolites. sipr.ac.uk High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight (QTOF) mass spectrometry, can be instrumental in elucidating the fragmentation patterns of bk-MDDMA, aiding in its unambiguous identification. nih.govresearchgate.net Furthermore, exploring the potential of immunoassays for the initial screening of bk-MDDMA in urine and blood samples could provide a rapid and cost-effective preliminary testing method. rsc.org The stability of bk-MDDMA in biological samples under various storage conditions also warrants investigation to ensure accurate quantification in forensic casework. sipr.ac.uk

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to complement experimental studies by providing insights into the molecular properties and interactions of bk-MDDMA. Quantum chemical calculations can be used to predict various properties, such as molecular structure, energetic stability, and spectroscopic characteristics. ethernet.edu.et

Future computational studies should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts of bk-MDDMA, which can aid in the interpretation of experimental NMR spectra for structural elucidation. mdpi.com Molecular dynamics simulations can be used to model the interaction of bk-MDDMA with monoamine transporters and other biological targets, providing a deeper understanding of its mechanism of action at the molecular level. nih.gov Furthermore, computational models can be developed to predict the metabolic fate of bk-MDDMA by simulating its interaction with various CYP enzymes. These theoretical approaches, when combined with experimental data, can significantly accelerate the understanding of this compound's complex chemical and biological behavior.

Q & A

Q. What analytical methods are recommended for identifying and characterizing bk-MDDMA (hydrochloride) in forensic samples?

- Methodological Answer: bk-MDDMA can be identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . These techniques are critical for differentiating structural analogs like bk-MBDB and bk-MDEA, which share similar molecular weights. For instance, GC-MS in electron ionization (EI) mode distinguishes bk-MDDMA via unique fragmentation patterns (e.g., absence of m/z 44 and 140 peaks compared to bk-MDEA) . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) provide complementary structural validation, particularly for distinguishing free base and hydrochloride forms . However, the lack of commercially available reference standards necessitates cross-validation with synthetic analogs or derivatization (e.g., trifluoroacetic acid treatment to confirm nitrogen functional groups) .

Q. How does the structural profile of bk-MDDMA (hydrochloride) relate to its classification as a phenethylamine analog?

- Methodological Answer: bk-MDDMA is a β-keto derivative of methylenedioxyamphetamine (MDA), sharing core structural features with phenethylamines, amphetamines, and cathinones. Key identifiers include the methylenedioxybenzene ring and β-ketone group. Structural similarities to methylone (a cathinone analog) make it essential to use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences . Computational modeling (e.g., density functional theory) can predict physicochemical properties like logP and pKa, aiding in chromatographic method optimization .

Q. What are the documented stability and storage requirements for bk-MDDMA (hydrochloride) in laboratory settings?

- Methodological Answer: bk-MDDMA hydrochloride is supplied as a crystalline solid with a stability of ≥5 years when stored at -20°C in tightly sealed containers to prevent hygroscopic degradation . For long-term studies, periodic purity checks via ultraviolet-visible (UV-Vis) spectroscopy (λmax ~289 nm) or thin-layer chromatography (TLC) are recommended. Batch-specific certificates of analysis (COA) should be cross-referenced to account for lot-to-lot variability .

Q. What legal and regulatory considerations apply to bk-MDDMA (hydrochloride) in international research contexts?

- Methodological Answer: bk-MDDMA is regulated under Schedule I in the U.S. and controlled in Italy, France, Hungary, and other European countries as a structural analog of prohibited amphetamines . Researchers must consult national controlled substance lists and obtain permits for synthesis, storage, or transport. Forensic applications require adherence to chain-of-custody protocols and validation of analytical methods under ISO/IEC 17025 standards .

Advanced Research Questions

Q. How can researchers address analytical challenges when reference standards for bk-MDDMA (hydrochloride) are unavailable?

- Methodological Answer: In the absence of certified standards, synthetic calibration using in-house synthesized bk-MDDMA is a viable approach. Purity must be confirmed via NMR (>95% purity) and LC-MS/MS (to rule out byproducts) . Alternatively, quantitative structure-activity relationship (QSAR) models can predict retention times and fragmentation patterns for method development. Cross-referencing with databases like the EMCDDA’s Early Warning System ensures alignment with reported analogs .

Q. What strategies are effective for resolving contradictions in pharmacokinetic or toxicological data for bk-MDDMA (hydrochloride)?

- Methodological Answer: Contradictions often arise from variability in metabolic pathways or assay conditions. Iterative data triangulation is recommended:

- Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-HRMS).

- Validate in vitro findings with in vivo models (e.g., rodent metabolic studies) .

- Apply multivariate statistical analysis (e.g., principal component analysis) to isolate confounding variables like pH or temperature . Documentation of batch-specific solvent purity and instrument calibration parameters is critical .

Q. How does the stability of bk-MDDMA (hydrochloride) vary under non-ideal storage conditions, and how can degradation products be characterized?

- Methodological Answer: Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) simulate degradation. Degradation products are identified via LC-QTOF-MS to detect mass shifts indicative of hydrolysis (e.g., loss of HCl) or oxidation (e.g., ketone to carboxylate conversion) . Forced degradation under acidic, basic, and oxidative conditions helps identify labile functional groups. Degradation kinetics can be modeled using Arrhenius equations to predict shelf-life .

Q. What experimental approaches differentiate bk-MDDMA (hydrochloride) from its structural analogs in complex matrices (e.g., biological fluids)?

- Methodological Answer: Derivatization with agents like trifluoroacetic acid (TFA) enhances chromatographic separation by modifying nitrogen-containing groups. For example, bk-MDDMA lacks a free amine and does not react with TFA, unlike bk-MDEA, which forms detectable derivatives . Ion mobility spectrometry (IMS) further separates isobaric compounds based on collision cross-section differences . In biological matrices, solid-phase extraction (SPE) with mixed-mode sorbents improves recovery rates prior to analysis .

Methodological Notes

- Data Validation: Cross-check findings against peer-reviewed databases (e.g., EMCDDA) and synthetic controls .

- Ethical Compliance: Forensic applications require adherence to institutional review boards (IRBs) and international drug policies .

- Instrumentation: Regular calibration using NIST-traceable standards ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.